5-Methoxy-2-(2-methylthiophenyl)benzoic acid
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Overview
Description
5-Methoxy-2-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C15H14O3S This compound is characterized by the presence of a methoxy group, a methylthiophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methylthiophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-methylthiophenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 5-hydroxy-2-(2-methylthiophenyl)benzoic acid, while reduction of the carboxylic acid group may produce 5-methoxy-2-(2-methylthiophenyl)benzyl alcohol.
Scientific Research Applications
5-Methoxy-2-(2-methylthiophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methylthiophenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylthiophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The benzoic acid moiety can also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylbenzoic acid: Lacks the thiophenyl group, which may result in different chemical and biological properties.
2-(2-Methylthiophenyl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and interactions with molecular targets.
5-Hydroxy-2-(2-methylthiophenyl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
5-Methoxy-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both the methoxy and methylthiophenyl groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methoxy-2-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXJSRASJTUPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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